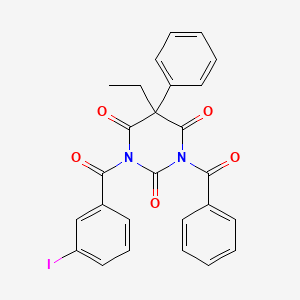![molecular formula C17H19NO5 B5136366 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene is an organic compound that features a nitrobenzene core substituted with a 3-(4-ethoxyphenoxy)propoxy group
準備方法
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenol and 2-nitrobenzene.
Etherification: 4-ethoxyphenol undergoes etherification with 1-bromo-3-chloropropane to form 3-(4-ethoxyphenoxy)propane.
Nucleophilic Substitution: The intermediate 3-(4-ethoxyphenoxy)propane reacts with 2-nitrobenzene under nucleophilic substitution conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles.
科学的研究の応用
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene depends on its specific application. For example, if used as a pharmacophore, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical pathways.
類似化合物との比較
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene can be compared with similar compounds, such as:
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene: This compound has a chlorine substituent instead of a hydrogen atom on the benzene ring, which may alter its reactivity and applications.
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene:
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar to the previous compound but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research applications.
特性
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-14-8-10-15(11-9-14)22-12-5-13-23-17-7-4-3-6-16(17)18(19)20/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDXELNLQTWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B5136285.png)
![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide](/img/structure/B5136291.png)
![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5136319.png)
![1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5136333.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)


![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)


![5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine](/img/structure/B5136385.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)
